Boc-D-4-azidophe

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Protein Synthesis and Labeling

Researchers can incorporate Boc-D-4-Azidophe into peptides and proteins using solid-phase peptide synthesis (SPPS) techniques. The azide group allows for site-specific conjugation of biomolecules such as fluorophores, probes, or other targeting moieties using biocompatible click chemistry reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) []. This strategy enables the creation of probes for studying protein-protein interactions, protein localization, and protein function within living cells [, ].

Bioconjugation and Drug Delivery

The azide group in Boc-D-4-Azidophe can be used to create bioconjugates for targeted drug delivery applications. By attaching a drug molecule to the azide group via click chemistry, researchers can develop drug conjugates that specifically target diseased cells expressing a particular biomarker []. This approach offers potential advantages in cancer therapy and other diseases by improving drug efficacy and reducing side effects [].

Radiolabeling and Imaging

The azide group can be readily radiolabeled with isotopes like $^{18}$F-fluorine using appropriate conjugation techniques. This radiolabeled Boc-D-4-Azidophe can then be incorporated into peptides or proteins, enabling researchers to study their biodistribution and pharmacokinetics using positron emission tomography (PET) imaging []. PET imaging is a valuable tool for monitoring drug delivery, evaluating tumor targeting efficacy, and assessing disease progression in vivo [].

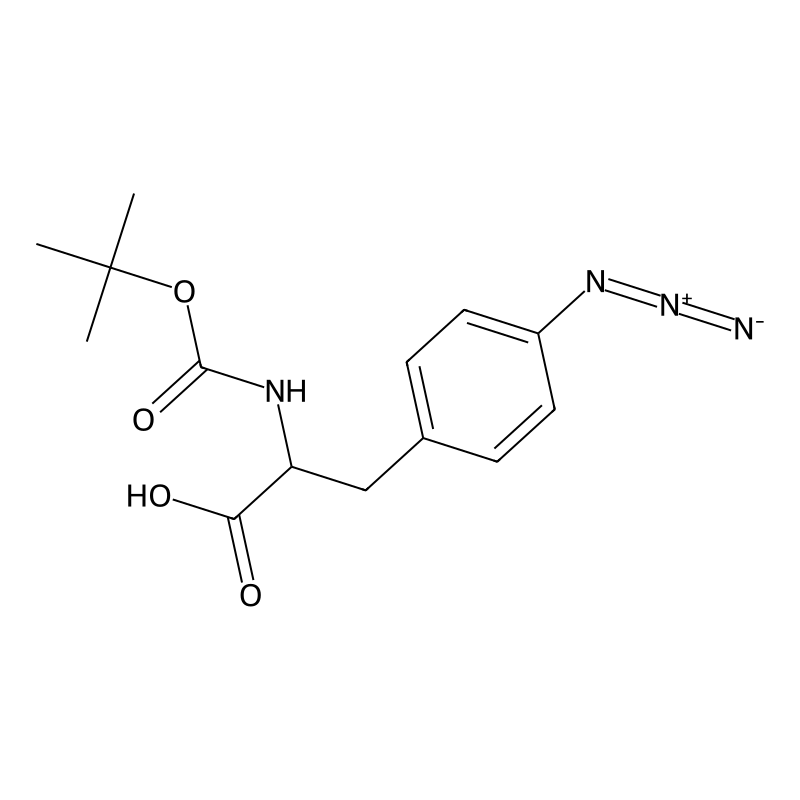

Boc-D-4-azidophe, also known as Boc-4-azido-D-phenylalanine, is a synthetic derivative of phenylalanine featuring an azide group at the para position of the aromatic ring. Its molecular formula is with a molecular weight of approximately 306.32 g/mol . The compound is characterized by its off-white to brownish powder form and exhibits a high degree of purity (≥ 95% HPLC) . The presence of the azide functional group allows for versatile applications in bioconjugation and chemical biology.

No established information exists regarding the mechanism of action of Boc-D-4-azidophe. However, due to its structural similarity to D-phenylalanine, it might potentially interact with biological systems similar to D-Phe, but with potentially altered properties due to the presence of the Boc and azide groups []. Further research is needed to elucidate its specific mechanism of action.

The biological activity of Boc-D-4-azidophe primarily stems from its incorporation into proteins as a non-natural amino acid. This incorporation allows researchers to study protein interactions and functions in a more controlled manner. The azide moiety serves as a handle for bioconjugation techniques, enabling targeted labeling and modification of proteins . The compound has been utilized in studies focusing on genetic code expansion and metabolic labeling, enhancing the understanding of protein dynamics in living systems.

Boc-D-4-azidophe can be synthesized through several methods:

- Protection of Phenylalanine: Starting with D-phenylalanine, the amino group is protected using a Boc (tert-butyloxycarbonyl) group.

- Azidation: The para position of the aromatic ring is then modified by introducing an azide group, typically achieved through nucleophilic substitution reactions using sodium azide.

- Purification: The final product is purified using techniques such as HPLC to ensure high purity levels.

This multi-step synthesis allows for precise control over the functional groups present in the final compound.

Boc-D-4-azidophe finds applications across various fields:

- Protein Engineering: It is used for site-specific incorporation into proteins for studying structure-function relationships.

- Bioconjugation: The azide group enables conjugation with various labels (e.g., fluorescent dyes) for tracking and imaging purposes.

- Drug Development: Its unique properties allow for the exploration of novel therapeutic agents through targeted modifications .

Interaction studies involving Boc-D-4-azidophe typically focus on its role in protein interactions and modifications. By incorporating this compound into proteins, researchers can utilize click chemistry to explore binding affinities and interaction networks within cellular environments. This approach aids in elucidating complex biological pathways and mechanisms at a molecular level.

Boc-D-4-azidophe shares structural similarities with other azido-containing amino acids and derivatives. Here are some comparable compounds:

Uniqueness of Boc-D-4-Azidophe

Boc-D-4-azidophe's uniqueness lies in its specific azide substitution at the para position, which enhances its reactivity compared to other derivatives lacking this functional group. This feature makes it particularly valuable for applications requiring selective bioconjugation and advanced protein engineering techniques.

IUPAC Name and Molecular Formula

The systematic IUPAC name for Boc-D-4-azidophe is (2R)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. Its molecular formula, C₁₄H₁₈N₄O₄, reflects the integration of a tert-butyloxycarbonyl (Boc) protecting group, an azido-functionalized aromatic ring, and a D-phenylalanine backbone.

Stereochemical Configuration

The compound’s D-configuration arises from the (R)-chirality at the α-carbon, distinguishing it from its L-enantiomer. This stereochemistry is critical for its resistance to enzymatic degradation in biological systems, enhancing its stability in vivo.

Structural Features

- Boc Group: Protects the α-amino group during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.

- Azide Moiety: A para-substituted aromatic azide (-N₃) that participates in bioorthogonal click reactions, such as strain-promoted azide-alkyne cycloadditions (SPAAC).

- Carboxylic Acid: Facilitates covalent attachment to peptides or proteins via standard coupling reagents.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 306.32 g/mol | |

| CAS Registry Number | 214630-05-4 | |

| XLogP3 (Lipophilicity) | 2.7 |

Historical Development in Synthetic Bioorganic Chemistry

Early Synthesis Challenges

Initial routes to azidophenylalanine derivatives relied on hazardous diazotransfer reactions or azidodediazoniation, which posed explosion risks due to unstable intermediates. The development of Ullman-type copper-catalyzed azidation in the early 21st century marked a safer alternative, enabling scalable production of 4-azido-L-phenylalanine precursors.

The Boc group emerged as a cornerstone in SPPS due to its compatibility with acid-labile resin linkages and orthogonal deprotection strategies. Its application to D-4-azidophe allowed enantiomerically pure synthesis, avoiding racemization during peptide chain elongation.

Advancements in Enantiomeric Purity

Racemization-free coupling reagents like Boc-Oxyma (ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate) were critical for preserving the D-configuration during Boc-D-4-azidophe synthesis. Modern protocols achieve >98% enantiomeric excess, as verified by chiral derivatization analyses.

Significance in Modern Chemical Biology Research

Peptide Synthesis and Functionalization

Boc-D-4-azidophe serves as a non-canonical amino acid in SPPS, enabling site-specific incorporation of azide handles into peptides. This allows post-synthetic modifications, such as:

- Fluorescent Tagging: Conjugation with TAMRA-alkynes for live-cell imaging.

- Biotinylation: Attachment of biotin probes for affinity purification.

Bioconjugation and Protein Engineering

The azide group’s bioorthogonality facilitates precise protein labeling without disrupting native functions:

- Antibody-Drug Conjugates (ADCs): Site-specific coupling of cytotoxins to αPD-L1 Fab fragments via SPAAC.

- Metal Coordination: Introduction of NMR/EPR-active metal chelators for structural studies.

Role in Bioorthogonal Chemistry

Boc-D-4-azidophe’s azide participates in two key reactions:

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Forms stable triazole linkages for biomolecule crosslinking.

- Strain-Promoted Cycloadditions: Copper-free reactions with cyclooctynes for in vivo applications.

Case Study: Probing Protein Hydration

Incorporation of Boc-D-4-azidophe into superfolder GFP (sfGFP) allowed infrared spectroscopy studies of azide hydration dynamics, revealing solvent accessibility in protein microenvironments.

Retrosynthetic Analysis

The retrosynthetic analysis of Boc-D-4-azidophenylalanine reveals multiple strategic disconnections that guide synthetic planning. The target molecule can be deconstructed through three primary retrosynthetic pathways, each offering distinct advantages and challenges [1] [2].

The most direct retrosynthetic approach involves the disconnection of the azide functionality, leading back to the corresponding 4-amino or 4-iodo-D-phenylalanine derivatives as key intermediates [1] [3]. This strategy capitalizes on well-established azide introduction methodologies while maintaining the stereochemical integrity of the D-amino acid configuration.

An alternative retrosynthetic pathway considers the Boc protecting group as the final transformation, suggesting that the free 4-azido-D-phenylalanine could serve as an immediate precursor [1] [4]. This approach requires careful consideration of the explosive properties associated with unprotected azidophenylalanine derivatives, as documented in recent safety assessments [5] [6].

The third major retrosynthetic disconnection involves the complete deconstruction to D-phenylalanine, followed by sequential functionalization through iodination, protection, and azidation steps [1] [2]. This comprehensive approach offers maximum flexibility in optimizing individual transformation steps but requires careful orchestration of multiple chemical operations.

Classical Synthetic Routes

Starting Material Considerations

The selection of appropriate starting materials represents a critical decision point in the synthesis of Boc-D-4-azidophenylalanine. D-Phenylalanine serves as the foundational starting material due to its commercial availability, established stereochemical configuration, and compatibility with standard protection protocols [7] [8].

Boc-4-iodo-D-phenylalanine emerges as a particularly valuable synthetic intermediate, offering direct access to azide introduction through nucleophilic substitution reactions [1] [9] [10]. The iodine substituent provides excellent leaving group properties while maintaining stability under standard storage conditions. Commercial suppliers offer this intermediate with purities exceeding 95 percent, though availability remains limited compared to the corresponding L-enantiomer [11] [12].

Alternative starting materials include Boc-4-amino-D-phenylalanine, which enables direct diazotransfer reactions for azide introduction [7] [13]. This approach circumvents the need for halogenation steps but requires careful handling of diazotransfer reagents, which present significant explosion hazards [14] [15].

The economic considerations of starting material selection significantly impact the overall synthetic strategy. L-Phenylalanine costs substantially less than D-phenylalanine, leading to investigations of multi-step iodination procedures that can accommodate both enantiomers [16] [17]. However, these approaches must account for potential stereochemical erosion during harsh halogenation conditions.

Protecting Group Strategies

The implementation of appropriate protecting group strategies proves essential for successful synthesis of Boc-D-4-azidophenylalanine. The tert-butoxycarbonyl group offers optimal stability profiles for azide-containing amino acid derivatives, remaining intact under the basic conditions typically employed in azidation reactions [18] [19].

Orthogonal protection schemes enable selective manipulation of functional groups during multi-step syntheses. The combination of Boc protection for the amino group and methyl ester protection for the carboxylic acid provides orthogonal reactivity patterns that facilitate purification and isolation procedures [1] [20]. This dual protection strategy proves particularly valuable when employing Ullmann-type coupling reactions, which require extended reaction times and elevated temperatures.

Alternative protecting group strategies include Fmoc protection, which offers compatibility with solid-phase synthesis protocols [19] [21]. However, Fmoc protection requires careful consideration of base-catalyzed elimination reactions that may compromise azide stability under standard deprotection conditions. The fluorenylmethoxycarbonyl group shows good tolerance to azide functionalities but demonstrates reduced stability compared to Boc protection under acidic conditions.

Trityl protection represents another viable option for specialized applications requiring acid-labile protection [18]. The bulky trityl group provides excellent protection against nucleophilic attack while maintaining compatibility with azide functionalities. However, the steric bulk of trityl protection may interfere with coupling reactions and requires specialized purification techniques.

Advanced Synthetic Approaches

Chromatography-Free Synthesis Protocols

The development of chromatography-free synthesis protocols addresses significant economic and environmental concerns associated with large-scale amino acid production [1] [4]. Richardson and colleagues demonstrated a scalable synthesis of 4-azido-L-phenylalanine that eliminates chromatographic purification steps through optimized crystallization procedures [1].

The chromatography-free approach begins with L-phenylalanine iodination using sodium iodate and iodine in acidic medium [1]. This transformation proceeds through electrophilic aromatic substitution, selectively introducing iodine at the para position relative to the amino acid side chain. The regioselectivity stems from the electron-donating properties of the alkyl chain, which activates the aromatic ring toward electrophilic substitution.

Subsequent Boc protection employs standard carbamate formation conditions using di-tert-butyl dicarbonate in aqueous methanol [1] [22]. The protection reaction demonstrates excellent functional group tolerance and proceeds with minimal racemization when conducted under carefully controlled pH conditions. The crystalline nature of the Boc-protected intermediate facilitates purification through recrystallization techniques.

The final azidation step utilizes copper-catalyzed nucleophilic substitution with sodium azide [1]. This transformation represents a modified Ullmann-type coupling reaction that proceeds under relatively mild conditions while avoiding the formation of highly explosive metal azide complexes. Temperature control proves critical for this transformation, as excessive heating may lead to decomposition of both starting materials and products.

Scalable Production Methodologies

Scalable production methodologies for Boc-D-4-azidophenylalanine must address both economic feasibility and safety considerations inherent in azide chemistry [23] [24]. The integration of continuous flow technologies offers significant advantages for large-scale azide synthesis, providing enhanced temperature control and improved safety profiles through reduced inventory of hazardous intermediates.

Biocatalytic approaches represent promising alternatives for sustainable amino acid production [2] [25]. Phenylalanine ammonia lyases demonstrate broad substrate specificity toward substituted cinnamic acids, enabling the direct synthesis of azidophenylalanine derivatives from renewable feedstocks. These enzymatic transformations proceed under mild conditions and avoid the formation of explosive intermediates associated with traditional chemical synthesis.

The implementation of automated synthesis platforms addresses safety concerns while enabling consistent product quality [24] [26]. Automated systems provide precise control over reaction parameters including temperature, pressure, and reagent addition rates. These platforms prove particularly valuable for azide chemistry, where small variations in reaction conditions may lead to significant safety hazards.

Process intensification through microreactor technology offers additional advantages for azide synthesis [27]. Microreactors provide enhanced heat and mass transfer capabilities while maintaining precise control over reaction conditions. The reduced reaction volumes associated with microreactor systems significantly decrease the safety risks associated with azide handling and storage.

Sustainable Chemistry Approaches

Sustainable chemistry approaches for Boc-D-4-azidophenylalanine synthesis focus on reducing environmental impact while maintaining economic viability [28] [24]. The utilization of renewable feedstocks represents a primary objective, with particular emphasis on biomass-derived starting materials that can replace petroleum-based precursors.

Atom economy considerations favor synthetic routes that maximize the incorporation of starting material atoms into the final product [29] [30]. The chromatography-free synthesis developed by Richardson and colleagues exemplifies this approach, eliminating solvent-intensive purification steps while maintaining high product yields [1]. This methodology reduces both waste generation and energy consumption associated with traditional chromatographic separations.

Solvent selection criteria emphasize the use of environmentally benign solvents that can be readily recycled or disposed of safely [26] [27]. Aqueous reaction media offer particular advantages for amino acid synthesis, providing enhanced safety profiles while eliminating the need for organic solvent recovery systems. The development of water-compatible catalytic systems represents an ongoing area of research with significant potential for industrial applications.

Green chemistry metrics including E-factor calculations and life cycle assessments guide the evaluation of synthetic alternatives [28] [26]. These quantitative measures enable objective comparisons between different synthetic approaches while accounting for all waste streams and energy inputs. The integration of green chemistry principles from the earliest stages of synthetic planning ensures optimal environmental performance throughout the development process.